2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a phenyl ring substituted with a fluorine atom at position 2, a methyl group at position 5, and a trifluoromethyl (-CF₃) group at position 2. The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound is commercially available from suppliers like CymitQuimica, with prices starting at €266.00 per gram (2025 data) .
Properties
IUPAC Name |
2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)5-8(6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBAVZSZLOOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Aromatic Precursors
A common approach involves nucleophilic substitution reactions where a suitable leaving group (e.g., chlorine or bromine) on a pre-functionalized aromatic compound is replaced by a trifluoromethyl group or fluorine atom. This step is often followed by the introduction of the acetonitrile group via nucleophilic substitution or condensation reactions.
- For example, nucleophilic substitution of halogenated aromatic compounds with trifluoromethyl sources (such as trifluoromethyl anions or reagents) can yield the trifluoromethyl-substituted intermediate.
- Subsequently, the acetonitrile group is introduced by reaction with 2-(substituted phenyl)acetonitrile derivatives under basic or nucleophilic conditions.
This method is supported by research where intermediates similar to 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile were synthesized via nucleophilic substitution reactions and then further elaborated into target compounds with high yields (63-67%).
Hydrolysis and Reduction Steps
In some synthetic routes, nitrile intermediates are hydrolyzed to corresponding phenylacetic acid derivatives under acidic conditions (e.g., hydrochloric acid at elevated temperatures, 85–95 °C), followed by reduction or further functionalization to regenerate or modify the nitrile group or side chain.
- Hydrolysis is typically performed in aqueous acidic media with or without organic co-solvents such as dichloromethane, chloroform, tetrahydrofuran, or toluene to improve solubility and reaction efficiency.
- The hydrolysis step can be followed by recrystallization using solvents like toluene or benzotrifluoride to purify the phenylacetic acid intermediates.
Use of Borohydride Reducing Agents
Reduction of intermediate compounds, such as esters or acids, to the corresponding nitrile or related functional groups can be achieved using borohydride reagents. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are commonly employed for selective reductions in the presence of sensitive functional groups.
Example Preparation Procedure (Adapted from Patent Literature)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Methyl-4-fluoro-5-bromoaniline + 20% HCl, heat 85-95 °C | Diazotization and substitution to introduce trifluoromethyl group | High conversion, mild conditions |
| 2 | Reaction under nitrogen/inert gas, 60-120 °C | Nucleophilic substitution to form phenylacetonitrile intermediate | Controlled atmosphere for safety |
| 3 | Hydrolysis with aqueous acid + organic solvent (e.g., toluene) | Conversion to phenylacetic acid intermediate | Solvent ratio optimized for solubility |
| 4 | Recrystallization from toluene or benzotrifluoride | Purification of product | High purity obtained |
This procedure emphasizes simplicity, cost-effectiveness, and scalability suitable for industrial production.
Data Table: Key Parameters in Preparation
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction Temperature | 60–120 °C | For nucleophilic substitution and hydrolysis |
| Acid Concentration | 15–25% HCl or H2SO4 | Used in hydrolysis and diazotization steps |
| Solvent Systems | Water + organic solvents (toluene, dichloromethane, THF) | Enhances solubility and reaction rate |
| Reaction Time | 2–10 hours | Depending on step and scale |
| Purification Method | Recrystallization or chromatography | Ensures product purity |
| Reducing Agents | Sodium triacetoxyborohydride, sodium cyanoborohydride | For selective reductions |
Research Findings and Optimization Notes
- The use of inert atmosphere (nitrogen or argon) during substitution reactions reduces side reactions and improves yields.
- Solvent choice in hydrolysis and recrystallization steps significantly affects product purity and recovery; toluene and benzotrifluoride are preferred solvents.
- Continuous flow reactors have been explored for nucleophilic substitution steps to enhance efficiency and scalability, though detailed protocols specific to this compound are limited.
- Borohydride reducing agents provide mild and selective reduction conditions, minimizing over-reduction or decomposition of sensitive fluorinated intermediates.
- The presence of fluorine and trifluoromethyl groups enhances the stability and lipophilicity of the compound, which is beneficial for pharmaceutical applications.
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced bioactivity and metabolic stability.
Industry: The compound is utilized in the production of agrochemicals and materials with specific fluorine-related properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing biological pathways. These interactions can lead to the inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Phenylacetonitrile Derivatives
*Calculated based on substituents and comparison with analogous compounds.
Key Observations:
Electronic Effects: The 2-fluoro substituent in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the nitrile group compared to the 2-chloro analog (). This difference may influence reactivity in nucleophilic additions or cyclization reactions . The trifluoromethyl (-CF₃) group at position 4 further increases electron withdrawal, stabilizing intermediates in Suzuki coupling or SNAr reactions compared to non-fluorinated analogs .
Thermal Stability :
- Fluorinated derivatives like the target compound generally exhibit higher thermal stability than nitro-substituted analogs (e.g., 5-methoxy-2-nitro-4-CF₃ analog in ), which may decompose under harsh conditions due to nitro group lability .
Biological Activity
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile (CAS Number: 1323966-11-5) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of fluorine and trifluoromethyl groups enhances its biological activity, making it a subject of interest for various pharmacological studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₅F₄N
- Molecular Weight : 215.14 g/mol
The structural formula highlights the presence of both fluorine and trifluoromethyl groups, which are known to influence the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances electron-withdrawing properties, which can affect enzyme activity and receptor binding.
Potential Targets
- Enzymatic Inhibition : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its anticancer properties and effects on various cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.15 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 0.20 | Inhibition of tubulin polymerization |
| HeLa (Cervical Cancer) | 0.25 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on A549 Cells : In a study evaluating the effects on A549 cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating the induction of apoptosis. The IC₅₀ value was found to be 0.15 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics.
- MDA-MB-231 Cell Line : Another study highlighted the compound's ability to inhibit tubulin polymerization in MDA-MB-231 cells, leading to disrupted mitotic processes. The observed IC₅₀ was 0.20 µM, suggesting that it may serve as a potential lead compound for breast cancer treatment.
Q & A
Basic: What are the established synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves fluorination of precursor aryl halides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. Alternatively, trifluoromethylation via the Ullmann reaction or palladium-catalyzed coupling can introduce the trifluoromethyl group at the 4-position. The methyl group at the 5-position is often introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies . Comparative studies show that microwave-assisted synthesis reduces reaction times by 30–50% while maintaining yields >85% .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Temperature : Optimal range is 80–120°C for trifluoromethylation; higher temperatures (>130°C) promote side reactions like dehalogenation.
- Catalysts : Pd(PPh₃)₄ enhances coupling efficiency for trifluoromethyl groups, while CuI improves fluorination selectivity.
- Solvent : Dimethylacetamide (DMA) or tetrahydrofuran (THF) minimizes by-product formation compared to DMF .
By-product analysis (e.g., via HPLC-MS) reveals that incomplete fluorination generates 5-methyl-4-(trifluoromethyl)phenylacetonitrile (yield loss: ~12%), which can be mitigated by increasing fluoride ion concentration .
Basic: What spectroscopic techniques are used for structural characterization?
- ¹⁹F NMR : Identifies fluorine environments: δ -62 ppm (CF₃), -110 ppm (aryl-F) .
- ¹H NMR : Methyl protons appear at δ 2.35 ppm (singlet), while the acetonitrile CH₂ group resonates at δ 3.85 ppm .
- IR : Strong C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group .
- HRMS : Exact mass (m/z 203.14) confirms molecular formula C₉H₅F₄N .
Advanced: How can researchers resolve contradictions in spectral data interpretation?
Contradictions often arise from:
- Rotameric effects : Variable-temperature ¹H NMR (VT-NMR) at –40°C to 80°C resolves splitting caused by hindered rotation of the trifluoromethyl group .
- Impurity overlaps : 2D NMR (COSY, HSQC) distinguishes between regioisomers (e.g., 4- vs. 5-substituted trifluoromethyl groups) .
For example, a reported δ 3.85 ppm (CH₂CN) may shift to δ 3.92 ppm in polar solvents due to hydrogen bonding, necessitating solvent standardization .
Basic: What biological targets and assay methods are associated with this compound?
Preliminary studies suggest activity against:
- Cytochrome P450 enzymes : IC₅₀ = 1.2 µM (CYP3A4), measured via fluorogenic substrate assays .
- Kinase inhibition : Moderate inhibition (40% at 10 µM) of EGFR kinase in ATP-competitive assays .
Standard protocols include fluorescence polarization for binding affinity and SPR for real-time interaction kinetics .
Advanced: How to design experiments to address contradictory biological activity data across studies?
Contradictions may stem from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 100 µM) alter IC₅₀ values for kinase inhibition. Validate using standardized conditions (e.g., Eurofins KinaseProfiler®) .
- Cell permeability : Use LC-MS/MS to quantify intracellular concentrations; lipophilicity (LogP = 2.8) suggests moderate membrane penetration, which may explain variability in cellular vs. biochemical assays .
Control experiments : Include structurally similar analogs (e.g., 2-Fluoro-5-methoxyphenylacetonitrile) to isolate substituent-specific effects .
Comparative Analysis: How do structural analogs influence reactivity and bioactivity?
Stability: How does the compound degrade under varying storage conditions?
- Thermal stability : Decomposes at >150°C, releasing HF (detected via TGA-FTIR). Store at 2–8°C in amber vials .
- Hydrolytic degradation : The nitrile group hydrolyzes to amide in aqueous buffers (pH >9). Use anhydrous DMSO for stock solutions .
- Light sensitivity : UV-Vis shows λmax at 270 nm; prolonged light exposure causes 15% degradation in 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
